2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide

Description

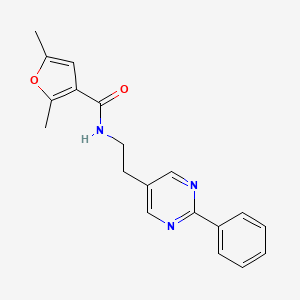

2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is a synthetic small molecule featuring a furan-3-carboxamide core substituted with 2,5-dimethyl groups, linked via an ethyl chain to a 2-phenylpyrimidine moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. Though direct data on its biological activity or synthesis are absent in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic/heterocyclic recognition .

Properties

IUPAC Name |

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRISCRVVLUHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan derivative with an amine in the presence of coupling agents such as EDCI or DCC.

Substitution with Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

Attachment of the Phenylpyrimidinyl Ethyl Group: This step involves the reaction of the furan-carboxamide intermediate with a phenylpyrimidinyl ethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The phenylpyrimidinyl ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted furan-carboxamide derivatives.

Scientific Research Applications

2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The phenylpyrimidinyl group is known to interact with nucleic acids and proteins, potentially inhibiting key enzymes or signaling pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (6k)

- Structure : Features a furan-2-carboxamide linked to a styrylphenyl group with 3,5-dimethoxy substituents.

- Synthesis : Synthesized via palladium-catalyzed coupling (120°C, DMF, Pd(OAc)₂, triethylamine), yielding 17% .

- Key Differences :

- The target compound’s furan-3-carboxamide (vs. 2-carboxamide in 6k) alters steric and electronic profiles.

- 2,5-Dimethyl substituents (target) vs. 3,5-dimethoxy (6k) may reduce polarity and metabolic susceptibility.

Pyrimidine-Based Compounds

Methyl 2-phenylpyrimidine-5-carboxylate

N-Methyl-(2-phenylpyrimidin-5-yl)methylamine

- Structure : Pyrimidine-5-ylmethylamine with an N-methyl group.

- Properties : Melting point 77–79.5°C; priced at ¥76,800/1g .

- Key Differences :

- The ethyl-furan linkage in the target compound introduces rigidity compared to the flexible methylamine group here.

Complex Amides with Stereochemical Variations

Compounds m, n, and o (PF 43(1)) feature intricate stereochemistry and substituents, such as 2,6-dimethylphenoxy and tetrahydropyrimidin-1(2H)-yl groups .

Implications of Structural Variations

- Bioactivity : The pyrimidine-furan scaffold in the target compound may mimic ATP-binding motifs in kinases, similar to pyrimidine-based inhibitors .

- Solubility : The ethyl linker and 2,5-dimethyl groups could enhance membrane permeability compared to polar analogs like 6k .

- Synthetic Feasibility : Palladium-catalyzed methods (as in 6k) might apply to the target compound, though yields may vary due to steric hindrance from substituents .

Biological Activity

2,5-Dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19N3O2

- Molecular Weight : 321.4 g/mol

- CAS Number : 2034603-82-0

The compound's biological activity is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert effects through the following mechanisms:

- Antioxidant Activity : The compound has shown potential in modulating oxidative stress markers, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Nrf2 Activation : Similar compounds have been reported to activate the Nrf2/antioxidant response element (ARE) signaling pathway, leading to the upregulation of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST) .

Biological Activity Overview

The biological activities of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide can be summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits cytoprotective effects against DNA and mitochondrial damage. |

| Antioxidant Effects | Modulates oxidative stress; enhances cellular defense mechanisms. |

| Enzyme Modulation | Induces expression of protective enzymes like NQO1 and GST. |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide:

- Cytoprotective Effects : In a study involving human colon fibroblast cells (CCD-18Co), compounds similar to 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide demonstrated significant protection against DNA damage induced by carcinogens like 4-nitroquinoline N-oxide (4NQO). The protective mechanism was linked to the reduction of nitrosative stress and enhancement of glutathione levels .

- Mechanistic Insights : Research highlighted that pretreatment with related compounds resulted in decreased DNA strand breaks and micronucleus formation when exposed to carcinogens. This suggests a potential role in chemoprevention .

- Pharmacological Profiles : The pharmacological profiles of structurally similar compounds indicate that they may serve as promising candidates for further development as chemopreventive agents due to their ability to modulate key cellular pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.